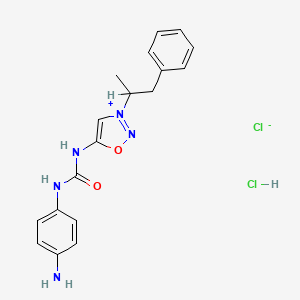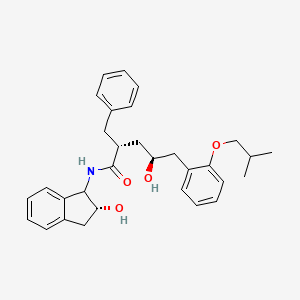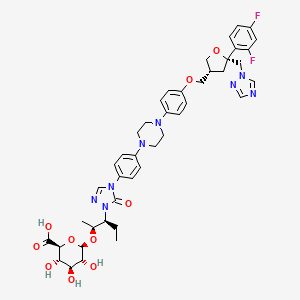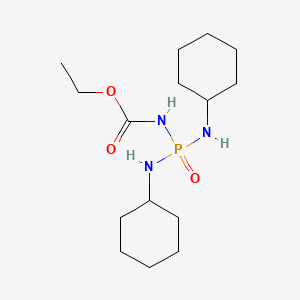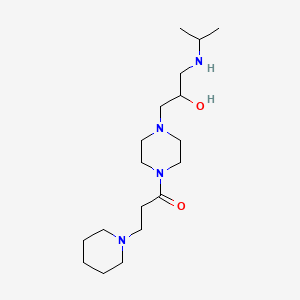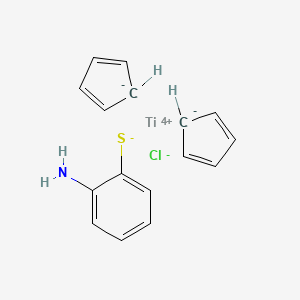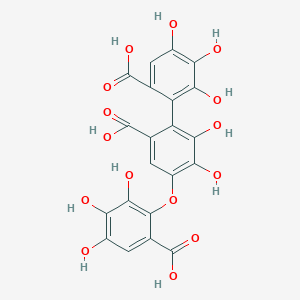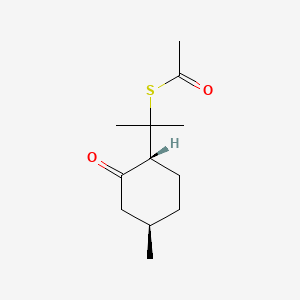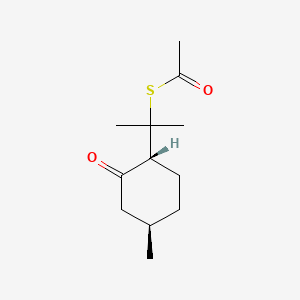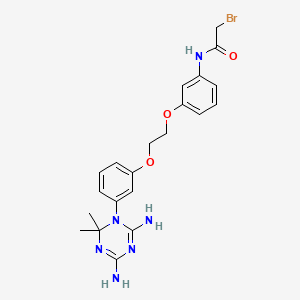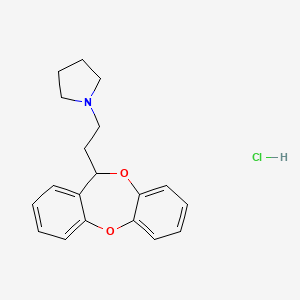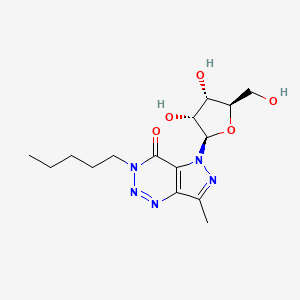
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is a complex organic compound that belongs to the class of pyrazolo-triazine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one typically involves multi-step organic reactions. The starting materials often include pyrazole derivatives and ribofuranosyl compounds. The key steps may involve:
Condensation reactions: Combining pyrazole derivatives with ribofuranosyl compounds under acidic or basic conditions.
Cyclization reactions: Forming the triazine ring through intramolecular cyclization.
Functional group modifications: Introducing the methyl and pentyl groups through alkylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalyst selection: Using efficient catalysts to increase reaction yields.
Reaction optimization: Adjusting temperature, pressure, and solvent conditions to maximize product formation.
Purification processes: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one involves its interaction with molecular targets and pathways within biological systems. This may include:
Enzyme inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
Receptor binding: The compound may bind to receptors, modulating cellular signaling pathways.
DNA/RNA interaction: The compound may interact with genetic material, influencing gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrazolo(4,3-d)-1,2,3-triazine derivatives: Compounds with similar core structures but different substituents.
Ribofuranosyl derivatives: Compounds with ribofuranosyl groups attached to different heterocyclic cores.
Uniqueness
7-Methyl-3-pentyl-N5-beta-D-ribofuranosylpyrazolo(4,3-d)-1,2,3-triazin-4-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Eigenschaften
CAS-Nummer |
138787-13-0 |
|---|---|
Molekularformel |
C15H23N5O5 |
Molekulargewicht |
353.37 g/mol |
IUPAC-Name |
5-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7-methyl-3-pentylpyrazolo[4,3-d]triazin-4-one |
InChI |
InChI=1S/C15H23N5O5/c1-3-4-5-6-19-14(24)11-10(16-18-19)8(2)17-20(11)15-13(23)12(22)9(7-21)25-15/h9,12-13,15,21-23H,3-7H2,1-2H3/t9-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
MUQBKLXSDRHXDI-QGMIFYJMSA-N |
Isomerische SMILES |
CCCCCN1C(=O)C2=C(C(=NN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C)N=N1 |
Kanonische SMILES |
CCCCCN1C(=O)C2=C(C(=NN2C3C(C(C(O3)CO)O)O)C)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


